(E)-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-amine
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Overview
Description
(E)-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-amine is an organic compound that features a boron-containing dioxaborolane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate alkyne and boronic ester.
Reaction Conditions: A palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura cross-coupling, is often employed. This reaction is carried out under an inert atmosphere, typically using a base like potassium carbonate in a solvent such as tetrahydrofuran (THF).
Purification: The product is purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(E)-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-amine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding boronic acids.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The boron-containing ring can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields boronic acids, while reduction can produce different amine derivatives.
Scientific Research Applications
(E)-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which (E)-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The boron atom in the dioxaborolane ring can form reversible covalent bonds with nucleophilic sites in biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Boronic Acids: Compounds containing a boronic acid functional group.
Boronic Esters: Compounds with a boronic ester functional group.
Boranes: Compounds containing boron-hydrogen bonds.
Uniqueness
(E)-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-amine is unique due to its combination of a boron-containing dioxaborolane ring and an amine group
Properties
Molecular Formula |
C11H22BNO2 |
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Molecular Weight |
211.11 g/mol |
IUPAC Name |
(E)-N,N-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-amine |
InChI |
InChI=1S/C11H22BNO2/c1-10(2)11(3,4)15-12(14-10)8-7-9-13(5)6/h7-8H,9H2,1-6H3/b8-7+ |
InChI Key |
UJSRLOVNMFLVSL-BQYQJAHWSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/CN(C)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CCN(C)C |
Origin of Product |
United States |
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